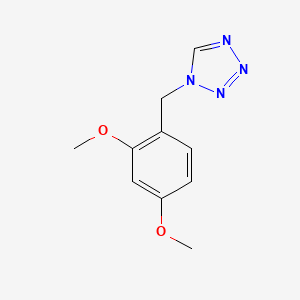

1-(2,4-Dimethoxybenzyl)tetrazole

Description

1-(2,4-Dimethoxybenzyl)tetrazole is a substituted tetrazole derivative characterized by a benzyl group bearing methoxy substituents at the 2- and 4-positions of the aromatic ring. The tetrazole core, a five-membered ring containing four nitrogen atoms, confers unique physicochemical and biological properties. This compound is commercially available with a purity of 97.0% (CAS: 1823509-44-9) and is utilized in pharmaceutical and materials research due to its structural versatility . The dimethoxybenzyl substituent enhances solubility and may influence binding interactions in biological systems, as seen in related antimicrobial metal complexes .

Properties

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-15-9-4-3-8(10(5-9)16-2)6-14-7-11-12-13-14/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPICEMTGKGTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C=NN=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dimethoxybenzyl)tetrazole can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild heating conditions, resulting in the formation of the desired tetrazole compound .

Another method involves the use of 2,4-dimethoxybenzylamine as a starting material. This compound is reacted with triethyl orthoformate and sodium azide in the presence of a catalyst such as indium(III) chloride. The reaction is carried out under reflux conditions, leading to the formation of 1-(2,4-dimethoxybenzyl)tetrazole .

Industrial Production Methods

Industrial production of 1-(2,4-dimethoxybenzyl)tetrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction parameters is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the 2,4-dimethoxybenzyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cycloaddition Reactions: Tetrazoles are known to participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while cycloaddition reactions can produce complex heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dimethoxybenzyl)tetrazole and its derivatives have shown significant promise in the field of medicinal chemistry. The tetrazole moiety is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit considerable antibacterial activity. For instance, studies have demonstrated that compounds containing the tetrazole ring can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or function .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2,4-Dimethoxybenzyl)tetrazole | Staphylococcus aureus, E. coli | 0.25 - 32 µg/mL |

| 3-(5-acylamino triazolyl)-naphthyridinones | Bacillus subtilis | MIC < 0.25 µg/mL |

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Research has shown that tetrazole derivatives can inhibit the release of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Synthetic Chemistry

In synthetic chemistry, 1-(2,4-Dimethoxybenzyl)tetrazole serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create novel compounds with enhanced biological activities.

C-H Activation Techniques

Recent advancements in C–H activation strategies have facilitated the use of 1-(2,4-Dimethoxybenzyl)tetrazole in preparative scale applications. This method allows for the efficient functionalization of aromatic compounds without the need for pre-activation .

Table 2: C-H Activation Applications

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Ruthenium-catalyzed C–H arylation | Mild conditions | Up to 85% |

| Direct arylation with tetrazoles | High temperature | Variable |

Biological Studies

The biological implications of 1-(2,4-Dimethoxybenzyl)tetrazole extend beyond antimicrobial and anti-inflammatory activities. It has been investigated for its role in targeting specific biological pathways.

Inflammasome Inhibition

Recent studies have identified tetrazole derivatives as potential inhibitors of the inflammasome-caspase-1 pathway, which is crucial in regulating inflammatory responses . This suggests a therapeutic avenue for conditions characterized by excessive inflammation.

Case Study: Inflammasome Inhibition

A study synthesized several derivatives of 1-(2,4-Dimethoxybenzyl)tetrazole and tested their efficacy in vitro on macrophage cell lines. The results indicated that certain compounds significantly reduced IL-1β release, highlighting their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)tetrazole involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and detoxification . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-(2,4-Dimethoxybenzyl)tetrazole with structurally related tetrazole derivatives, highlighting substituents, applications, and key findings:

Key Research Findings

- Substituent Impact : Electron-rich groups (e.g., methoxy) improve solubility and bioactivity, as seen in antioxidant and antimicrobial studies .

- Stability Considerations : 5-Azido-tetrazoles require careful handling due to explosive sensitivity, whereas 1-(2,4-Dimethoxybenzyl)tetrazole’s stability is advantageous for pharmaceutical storage .

- Synthetic Flexibility : Modular synthesis allows for tailored substituents, enabling applications ranging from drug discovery (e.g., S10) to agrochemicals .

Biological Activity

1-(2,4-Dimethoxybenzyl)tetrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The tetrazole ring structure is known for its stability and versatility in biological interactions, making this compound a subject of interest in medicinal chemistry.

1-(2,4-Dimethoxybenzyl)tetrazole features a tetrazole ring, which contributes to its acidic nature and ability to form various derivatives. The presence of the 2,4-dimethoxybenzyl group enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 224.23 g/mol.

Biological Activities

The biological activities of 1-(2,4-Dimethoxybenzyl)tetrazole have been explored through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 1-(2,4-Dimethoxybenzyl)tetrazole exhibits significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined for various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 25 |

| Bacillus subtilis | 8 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

1-(2,4-Dimethoxybenzyl)tetrazole has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 (Epidermoid Carcinoma) | 44.77 |

| HCT116 (Colon Cancer) | 201.45 |

| MCF-7 (Breast Cancer) | 50.00 |

The compound showed promising results compared to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

The mechanism by which 1-(2,4-Dimethoxybenzyl)tetrazole exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Molecular docking studies have suggested binding affinities to various enzymes and receptors implicated in cancer progression and microbial resistance .

Case Studies

A notable study involved the synthesis of various tetrazole derivatives, including 1-(2,4-Dimethoxybenzyl)tetrazole, which were screened for their antibacterial and anticancer properties. The research highlighted the compound's ability to inhibit the growth of resistant bacterial strains and demonstrated significant cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.